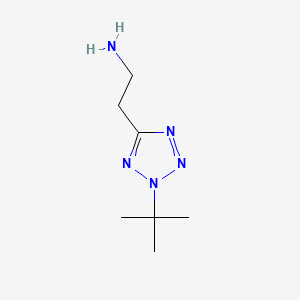
2-(2-Methyloxetan-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyloxetan-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H12O2 It features a four-membered oxetane ring substituted with a methyl group and an ethan-1-ol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxetan-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-hydroxy-2-methylpropyl alcohol derivatives. This reaction can be catalyzed by acids or bases and often requires specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyloxetan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the oxetane ring.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(2-Methyloxetan-2-yl)ethanal or 2-(2-Methyloxetan-2-yl)ethanone.
Reduction: Formation of 2-(2-Methylpropyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methyloxetan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyloxetan-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, the oxetane ring’s strain and the hydroxyl group’s reactivity play crucial roles. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methyloxetan-3-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the oxetane ring.
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: Contains additional ether linkages, leading to different chemical properties.
Uniqueness
2-(2-Methyloxetan-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other oxetane derivatives. Its combination of an oxetane ring and an ethan-1-ol side chain makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-(2-methyloxetan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8-6/h7H,2-5H2,1H3 |
Clave InChI |
YOSHXFNZIXPGPF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCO1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


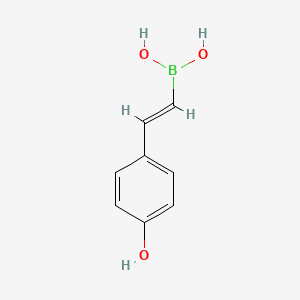
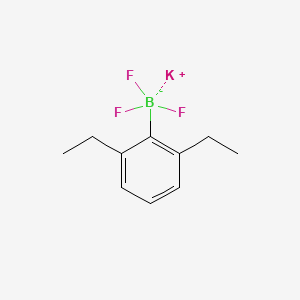
![Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13455672.png)
![1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B13455676.png)
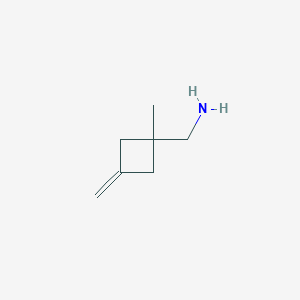
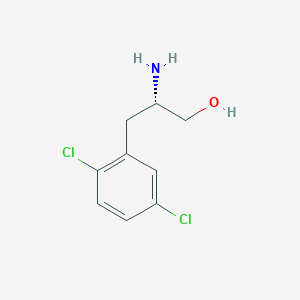
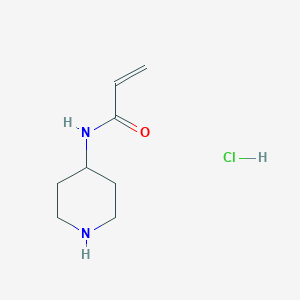
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)
![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)
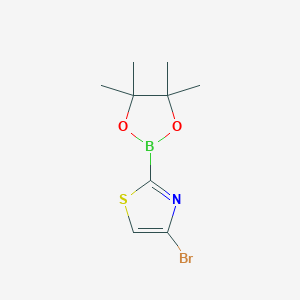

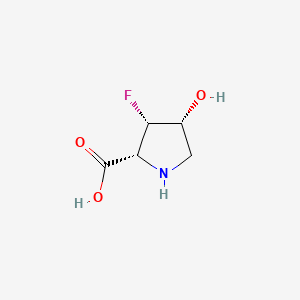
![3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride](/img/structure/B13455717.png)
